

Comparative NMR Analysis of 2-(4-Hydroxybutylamino)nitrobenzene and its Analogs

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Compound of Interest

Compound Name: 2-(4-Hydroxybutylamino)nitrobenzene

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A guide for researchers, scientists, and drug development professionals on the ^1H and ^{13}C NMR characteristics of **2-(4-Hydroxybutylamino)nitrobenzene** and related nitroaniline derivatives.

This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **2-(4-Hydroxybutylamino)nitrobenzene** and its structural analogs, N-methyl-2-nitroaniline, N-ethyl-2-nitroaniline, and 4-nitroaniline. While experimental NMR data for **2-(4-Hydroxybutylamino)nitrobenzene** is not readily available in the public domain, this guide presents a predicted spectral characterization based on the established trends observed in its analogs. This information is valuable for the identification, characterization, and quality control of these compounds in research and drug development settings.

Predicted ^1H and ^{13}C NMR Characterization of 2-(4-Hydroxybutylamino)nitrobenzene

Based on the analysis of its structural analogs, the following ^1H and ^{13}C NMR spectral characteristics are predicted for **2-(4-Hydroxybutylamino)nitrobenzene**.

Predicted ^1H NMR (in CDCl_3): The spectrum is expected to show characteristic signals for the aromatic protons, with the proton ortho to the nitro group being the most deshielded. The protons of the 4-hydroxybutyl chain will exhibit distinct multiplets, with the methylene group

attached to the nitrogen appearing at a lower field due to the deshielding effect of the amino group. The terminal methylene group adjacent to the hydroxyl group will also have a characteristic chemical shift.

Predicted ^{13}C NMR (in CDCl_3): The aromatic region will display six distinct signals, with the carbon bearing the nitro group (C2) and the carbon attached to the amino group (C1) being significantly deshielded. The chemical shifts of the butyl chain carbons will follow a predictable pattern, with the carbon attached to the nitrogen being the most deshielded among the aliphatic carbons.

Comparative Analysis with Structural Analogs

The following tables summarize the experimental ^1H and ^{13}C NMR data for N-methyl-2-nitroaniline, N-ethyl-2-nitroaniline, and 4-nitroaniline. These compounds provide a basis for understanding the influence of the substituent on the nitroaniline core.

^1H NMR Data Comparison

Compound	Solvent	Spectrometer Frequency (MHz)	Chemical Shift (δ) ppm
N-methyl-2-nitroaniline	CDCl_3	400	8.18 (dd, 1H), 7.41 (ddd, 1H), 6.79 (d, 1H), 6.68 (ddd, 1H), 3.03 (d, 3H)
N-ethyl-2-nitroaniline	-	-	Data not available
4-nitroaniline	DMSO-d_6	300	7.98 (d, 2H), 6.64 (d, 2H), 6.33 (s, 2H)

Table 1: ^1H NMR Spectral Data of **2-(4-Hydroxybutylamino)nitrobenzene** Analogs.

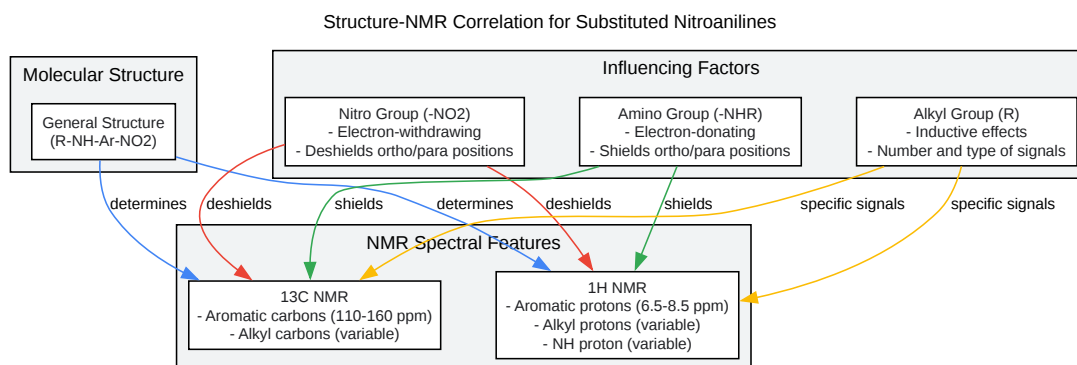
^{13}C NMR Data Comparison

Compound	Solvent	Spectrometer Frequency (MHz)	Chemical Shift (δ) ppm
N-methyl-2-nitroaniline	CDCl ₃	101	146.4, 136.2, 132.8, 126.8, 115.7, 114.9, 29.8
N-ethyl-2-nitroaniline	-	-	Data not available
4-nitroaniline	DMSO-d ₆	75	156.7, 136.6, 127.4, 113.3

Table 2: ¹³C NMR Spectral Data of **2-(4-Hydroxybutylamino)nitrobenzene** Analogs.

Structure-Spectrum Correlation

The chemical shifts observed in the NMR spectra of these nitroaniline derivatives are influenced by the electronic effects of the nitro and amino groups, as well as the nature of the N-alkyl substituent. The following diagram illustrates the relationship between the molecular structure and the expected NMR signals.



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Caption: Relationship between molecular structure and NMR spectral features.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a clean and dry 5 mm NMR tube.
- If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

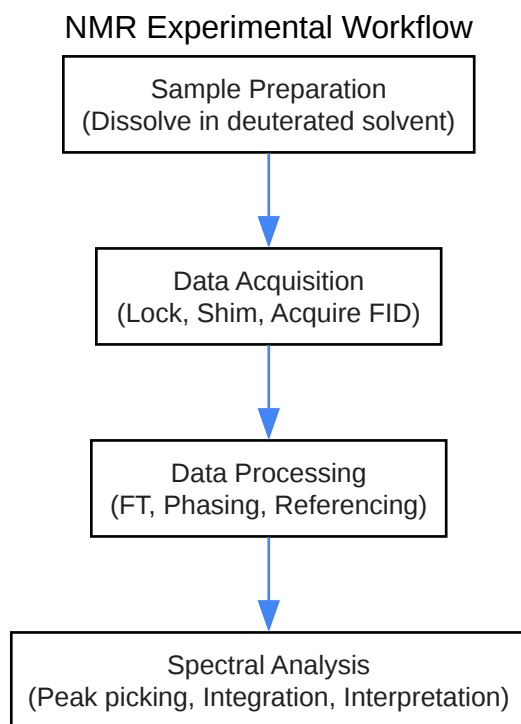
Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Reference the chemical shifts to the internal standard or the residual solvent peak.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

The following workflow diagram outlines the key steps in acquiring and processing NMR data.



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Caption: A simplified workflow for NMR experiments.

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